molecular formula C16H13NO2S2 B1601252 2-(Methylsulfonyl)-4,5-diphenylthiazole CAS No. 63318-84-3

2-(Methylsulfonyl)-4,5-diphenylthiazole

Cat. No.: B1601252
CAS No.: 63318-84-3
M. Wt: 315.4 g/mol
InChI Key: JGZIUWPCUJAVLH-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-4,5-diphenylthiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methylsulfonyl group and two phenyl groups attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-4,5-diphenylthiazole typically involves the reaction of appropriate thiazole precursors with methylsulfonyl chloride. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-4,5-diphenylthiazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the phenyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Reduced thiazole or phenyl derivatives.

    Substitution: Various substituted thiazole and phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-4,5-diphenylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylsulfonylphenyl)indole: Known for its antimicrobial and anti-inflammatory activities.

    2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole: Studied for its potential in enhancing plant resistance against bacterial infections.

Uniqueness

2-(Methylsulfonyl)-4,5-diphenylthiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiazole ring with methylsulfonyl and phenyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

2-methylsulfonyl-4,5-diphenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S2/c1-21(18,19)16-17-14(12-8-4-2-5-9-12)15(20-16)13-10-6-3-7-11-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZIUWPCUJAVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499623
Record name 2-(Methanesulfonyl)-4,5-diphenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63318-84-3
Record name 2-(Methanesulfonyl)-4,5-diphenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylsulfonyl)-4,5-diphenylthiazole
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2-(Methylsulfonyl)-4,5-diphenylthiazole
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Reactant of Route 5
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Reactant of Route 6
2-(Methylsulfonyl)-4,5-diphenylthiazole

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